3-pyrimidin-4-ylquinoline
Description
A Rich History: The Enduring Legacy of Quinolines in Science
The story of quinoline (B57606) in the chemical and biological sciences is a long and distinguished one. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline, a bicyclic aromatic heterocycle, was soon recognized as a key structural component in a variety of natural products, most notably the anti-malarial alkaloid, quinine (B1679958), extracted from the bark of the Cinchona tree. nih.govresearchgate.netmdpi.com The therapeutic success of quinine spurred over a century of research into synthetic quinoline-based drugs, leading to the development of a plethora of essential medicines. mdpi.comnih.gov
The versatility of the quinoline scaffold is evident in the broad spectrum of biological activities its derivatives have been shown to possess. Beyond its foundational role in anti-malarial drugs like chloroquine (B1663885) and mefloquine, the quinoline nucleus is central to the function of antibacterial agents (e.g., ciprofloxacin), anticancer therapeutics (e.g., topotecan), and even local anesthetics. nih.govresearchgate.net This remarkable diversity has cemented quinoline's status as a "privileged structure" in medicinal chemistry, a core framework that consistently yields biologically active compounds. rsc.orgbiointerfaceresearch.com Researchers have extensively explored modifications at various positions of the quinoline ring, demonstrating that even subtle changes can significantly modulate a compound's therapeutic properties. biointerfaceresearch.commdpi.com
Table 1: Prominent Quinolone-Based Drugs and Their Applications
| Drug | Chemical Class | Primary Application |
| Quinine | Alkaloid | Antimalarial mdpi.com |
| Chloroquine | 4-Aminoquinoline (B48711) | Antimalarial nih.gov |
| Ciprofloxacin | Fluoroquinolone | Antibacterial nih.gov |
| Topotecan | Camptothecin analog | Anticancer nih.gov |
| Bedaquiline | Diarylquinoline | Antitubercular nih.gov |
The Central Role of Pyrimidines in Bioactive Molecules
Parallel to the rise of quinolines, the pyrimidine (B1678525) ring system has established itself as a cornerstone of heterocyclic chemistry and drug discovery. Pyrimidine is a six-membered aromatic ring containing two nitrogen atoms at the 1 and 3 positions. acs.org Its fundamental importance is most profoundly illustrated by its presence at the very heart of life's genetic code. The nucleobases cytosine, thymine, and uracil (B121893) are all pyrimidine derivatives, forming the essential building blocks of DNA and RNA. acs.orgyoutube.com
This inherent biological relevance has made the pyrimidine scaffold a fertile ground for the development of therapeutic agents. nih.govacs.org The ability of the pyrimidine ring to engage in various biological interactions, including hydrogen bonding, and to serve as a bioisostere for other aromatic systems, has been widely exploited. mdpi.com Consequently, a vast array of drugs incorporating the pyrimidine moiety have been developed, spanning a wide range of applications, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), and antibacterial (e.g., Trimethoprim) therapies. acs.orgmdpi.comnih.gov The synthetic accessibility and the potential for structural diversification at multiple positions on the ring have made pyrimidines a consistently attractive target for medicinal chemists. nih.govnih.gov
The Strategic Fusion: Design Rationale for Quinolino-Pyrimidine Hybrids
The concept of molecular hybridization, which involves covalently linking two or more distinct pharmacophores, is a deliberate strategy in modern drug design aimed at creating new chemical entities with potentially synergistic or additive biological effects. scispace.com The rationale behind designing quinolino-pyrimidine hybrid scaffolds stems from the desire to harness the proven therapeutic potential of both individual heterocycles.
By combining the quinoline and pyrimidine moieties, researchers aim to:
Target Multiple Biological Pathways: A hybrid molecule may interact with multiple biological targets, which can be particularly advantageous in treating complex diseases like cancer.
Enhance Binding Affinity and Potency: The combined structural features can lead to improved interactions with a specific target, resulting in higher potency.
Overcome Drug Resistance: In some cases, hybrid molecules have shown the ability to circumvent resistance mechanisms that have developed against single-pharmacophore drugs.
Improve Pharmacokinetic Properties: The physicochemical properties of the hybrid can be modulated to enhance absorption, distribution, metabolism, and excretion (ADME) profiles.
The Emergence of the 3-Pyrimidin-4-ylquinoline Core in Contemporary Research
Recent research has begun to shine a spotlight on the specific linkage that places a pyrimidine ring at the 3-position of the quinoline core. This arrangement creates the this compound scaffold, a structure that is showing significant promise, particularly in the realm of anticancer research.
A notable example is the synthesis and evaluation of a series of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones . In this work, researchers synthesized these hybrid compounds and tested their cytotoxic effects against human cancer cell lines. The study found that several of these this compound derivatives exhibited significant anticancer activity.
For instance, compounds 6b (with a 4-chlorophenyl substituent on the pyrimidine ring) and 6e (with a 4-fluorophenyl substituent) demonstrated potent inhibitory effects against human hepatocellular carcinoma (HepG2) and squamous cell carcinoma (KB) cell lines, with IC₅₀ values in the low micromolar range. These findings suggest that the this compound core can serve as a valuable template for the development of new anticancer agents. The study also highlighted that these potent compounds possessed drug-like properties based on in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions.
Table 2: Anticancer Activity of Selected 3-(Pyrimidin-4-yl)quinoline Derivatives
| Compound | R (Substituent on Pyrimidine) | IC₅₀ on HepG2 (μM) | IC₅₀ on KB (μM) |
| 6b | 4-Cl-Ph | 1.32 | 3.39 |
| 6e | 4-F-Ph | 2.15 | 1.33 |
| Data sourced from a study on the synthesis and cytotoxicity of 3-(2-amino-6-arylpyrimidin-4-yl)-4-hydroxy-1-methylquinolin-2(1H)-ones. |
The significance of this scaffold is further underscored by broader research into related hybrid structures as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. nih.gov The pyrazolo[3,4-d]pyrimidine scaffold, an isostere of the purine (B94841) ring in ATP, is a well-known core for kinase inhibitors. acs.org Research on pyridine-quinoline hybrids has also demonstrated potent inhibition of kinases like PIM-1, which is implicated in various cancers. This contextual evidence suggests that the this compound core, by combining a quinoline moiety with a pyrimidine ring known for its role in kinase-inhibiting scaffolds, is a highly promising framework for the design of novel kinase inhibitors.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-pyrimidin-4-ylquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N3/c1-2-4-12-10(3-1)7-11(8-15-12)13-5-6-14-9-16-13/h1-9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXSAPURSGZIKPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)C3=NC=NC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Pyrimidin 4 Ylquinoline and Its Derivatives
Direct Synthesis Approaches to 3-Pyrimidin-4-ylquinoline
Direct synthesis approaches focus on constructing the this compound core in a single or a few convergent steps. These methods are often designed for efficiency and atom economy.
Cyclocondensation Reactions in this compound Formation
Cyclocondensation reactions are a cornerstone in the synthesis of heterocyclic compounds. These reactions involve the joining of two or more molecules to form a ring, often with the elimination of a small molecule like water or ammonia. In the context of this compound, cyclocondensation can be employed to build either the quinoline (B57606) or the pyrimidine (B1678525) ring onto a pre-existing partner ring. For instance, a pyrimidine derivative containing a suitable functional group can undergo cyclization with a 1,3-dicarbonyl compound or its equivalent to form the quinoline ring. Conversely, a quinoline derivative can serve as the backbone for the construction of the pyrimidine ring. researchgate.netresearchgate.net
Cross-Coupling Strategies for Quinolino-Pyrimidine Linkage
Modern organic synthesis heavily relies on transition metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. These reactions are highly effective for linking two heterocyclic systems. The Suzuki-Miyaura coupling is a prominent example, where a halo-substituted quinoline (e.g., 3-bromoquinoline (B21735) or 3-chloroquinoline) can be coupled with a pyrimidin-4-ylboronic acid or its ester derivative in the presence of a palladium catalyst and a base. mdpi.com Similarly, Stille, Negishi, and Hiyama couplings offer alternative routes using organotin, organozinc, or organosilane reagents, respectively. mdpi.comresearchgate.net These methods offer a high degree of functional group tolerance and allow for the late-stage introduction of the pyrimidine moiety onto a complex quinoline core. mdpi.comnih.govrsc.org
A general scheme for a palladium-catalyzed cross-coupling reaction is as follows:
Quinoline-X + Pyrimidine-M → this compound
Where:
Quinoline-X is a halogenated quinoline (X = I, Br, Cl, or OTf).
pyrimidine-M is a pyrimidine organometallic species (M = B(OR)₂, ZnX, SnR₃, SiR₃).
The reaction is catalyzed by a Palladium complex and requires a base .
Multi-Component Reactions for Scaffold Assembly
Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a one-pot reaction to form a complex product, incorporating most or all of the atoms of the starting materials. nih.gov For the synthesis of quinoline-pyrimidine hybrids, an MCR could involve, for example, an aminopyrimidine, an aldehyde, and a β-ketoester in a Hantzsch-like or Biginelli-like reaction to construct the quinoline ring system directly onto the pyrimidine. researchgate.netresearchgate.net These reactions are prized for their operational simplicity, atom economy, and the ability to rapidly generate molecular diversity. nih.govnih.govresearchgate.netmdpi.com The use of catalysts, such as Lewis acids or organocatalysts, can enhance the efficiency and regioselectivity of these reactions. nih.govresearchgate.netnih.gov
Precursor-Based Synthetic Routes to this compound Derivatives
Precursor-based routes involve the synthesis of either the quinoline or the pyrimidine ring system first, followed by a series of reactions to construct the second heterocyclic ring.
Chalcone-Derived Pyrimidine Syntheses
Chalcones, or α,β-unsaturated ketones, are versatile intermediates in the synthesis of various heterocyclic compounds, including pyrimidines. nih.govresearchgate.net A common approach involves the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with an aromatic aldehyde to form a chalcone. semanticscholar.org To synthesize a this compound derivative, one could start with a quinoline-containing acetophenone or a quinoline-4-carbaldehyde (B127539). The resulting quinolyl-chalcone can then be cyclized with a source of amidine, such as guanidine (B92328) or urea (B33335), to form the pyrimidine ring. researchgate.netsemanticscholar.orgderpharmachemica.com This method allows for a wide range of substituents to be introduced on both the quinoline and pyrimidine rings by varying the starting materials. researchgate.net
| Reactant 1 | Reactant 2 | Intermediate | Cyclizing Agent | Product Type |
| Quinolyl-acetophenone | Aryl aldehyde | Quinolyl-chalcone | Guanidine/Urea | Pyrimidine-substituted quinoline |
| Acetophenone | Quinolyl-aldehyde | Quinolyl-chalcone | Guanidine/Urea | Pyrimidine-substituted quinoline |
Quinolone/Quinoline-Carbaldehyde Intermediates
Quinolone and quinoline-carbaldehyde derivatives are key intermediates in the synthesis of more complex heterocyclic systems. google.comnih.gov For instance, a quinoline-4-carbaldehyde can be reacted with an active methylene (B1212753) compound and a source of nitrogen to construct the pyrimidine ring. google.com The Vilsmeier-Haack reaction, for example, can be used to introduce a formyl group at a reactive position on the quinoline ring, which can then be elaborated into the pyrimidine ring. nih.gov Alternatively, quinoline-5-carbaldehydes can be synthesized via the Reimer-Tiemann reaction on the corresponding hydroxyquinolines. acs.org These aldehyde intermediates are then poised for cyclization with amidines or related compounds to yield the desired pyrimidyl-quinoline structure.
| Quinoline Intermediate | Reaction | Subsequent Cyclization | Product |
| Hydroxyquinoline | Reimer-Tiemann Reaction | with Amidine/Urea | Pyrimidyl-quinoline |
| Activated Quinoline | Vilsmeier-Haack Reaction | with Amidine/Urea | Pyrimidyl-quinoline |
Thiosemicarbazone-Based Cyclizations
Thiosemicarbazones are versatile intermediates in the synthesis of various heterocyclic systems. While direct cyclization of a simple thiosemicarbazone to form the this compound core is not a commonly reported primary route, the thiosemicarbazone moiety can be a precursor to one of the heterocyclic rings, which is then used in a subsequent reaction to form the final product. For instance, quinoline-carbaldehyde thiosemicarbazones are synthesized and can undergo cyclization to form other heterocyclic systems, such as 1,3,4-thiadiazoles. mdpi.comresearchgate.net
The general synthesis of quinoline thiosemicarbazones involves the condensation of a quinoline carbaldehyde with a thiosemicarbazide. neliti.comtandfonline.com For example, 3-quinolinecarbaldehyde can be reacted with various substituted thiosemicarbazides to yield the corresponding thiosemicarbazones. neliti.com These quinoline-thiosemicarbazone derivatives are of interest for their biological activities and as intermediates for further chemical transformations. tandfonline.comacs.org The cyclization of these thiosemicarbazones can lead to the formation of different heterocyclic rings attached to the quinoline core, depending on the cyclizing agent used. researchgate.net For example, oxidative cyclization is a known method to convert thiosemicarbazones into 1,3,4-thiadiazoles. mdpi.com
While a direct one-pot synthesis of this compound from a thiosemicarbazone precursor is not prominently documented, a multi-step approach could be envisaged where a pyrimidine thiosemicarbazone is cyclized or vice-versa. However, more direct methods like cross-coupling reactions are generally preferred for linking pre-formed quinoline and pyrimidine rings.
Green Chemistry Approaches in this compound Synthesis
Green chemistry principles are increasingly being integrated into the synthesis of complex molecules like this compound to reduce environmental impact and improve efficiency. nih.gov
Solvent-Free Reaction Conditions
Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the use of often toxic and volatile organic solvents. tandfonline.comresearchgate.net These reactions can be promoted by grinding the reactants together, sometimes with a solid catalyst, a technique known as mechanochemistry. researchgate.net For the synthesis of quinoline derivatives, solvent-free methods have been developed, for instance, using p-toluenesulfonic acid as a catalyst for the reaction of anilines with α,β-unsaturated carbonyl compounds. researchgate.net
In the context of synthesizing 3-arylquinolines, a related class of compounds, a highly efficient, solvent-free method has been developed using Al₂O₃/MeSO₃H for the one-pot reaction of anilines and styrene (B11656) oxide at room temperature. whiterose.ac.uk This approach provides rapid access to the products in good to excellent yields. Another example is the use of BiCl₃ to promote the Friedländer reaction of o-aminoarylketones with α-methylene ketones under solvent-free and thermal conditions, yielding polysubstituted quinolines. researchgate.net These solvent-free approaches are attractive for their operational simplicity and reduced environmental footprint. tandfonline.com
Catalyst-Mediated Synthesis (e.g., Nano-catalysts)
The use of catalysts, particularly nanocatalysts, is a cornerstone of green chemistry, offering high efficiency, selectivity, and the potential for recyclability. nih.govrsc.org In quinoline synthesis, various nanocatalysts have been employed to improve traditional methods. nih.gov For instance, magnetic nanoparticles such as Fe₃O₄ have been used to support catalysts, allowing for easy separation and reuse. nih.govnih.gov
A prime method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction between a 3-haloquinoline (e.g., 3-bromoquinoline or 3-chloroquinoline) and a pyrimidine-4-boronic acid derivative. Nanocatalysts have shown great promise in enhancing such cross-coupling reactions. For example, a recyclable LaF₃·Pd nanocatalyst has been used for Suzuki coupling reactions in aqueous media, providing excellent yields of biaryls. nih.govrsc.org Similarly, palladium nanoparticles supported on various materials, including multi-walled carbon nanotubes (MWCNTs), have been developed as active and recyclable catalysts for Suzuki reactions. mdpi.com The use of these nanocatalysts not only aligns with green chemistry principles by often allowing for milder reaction conditions and use of greener solvents like water, but also by enabling high turnover numbers and catalyst recycling. nih.govnih.gov
Reaction Optimization and Process Parameters
The efficiency of any synthetic protocol, including that for this compound, is highly dependent on the optimization of various reaction parameters. The Suzuki-Miyaura coupling is a powerful and versatile reaction for this purpose, and its optimization is crucial for achieving high yields and purity. researchgate.net
Temperature and Solvent Effects on Reaction Yields
Temperature is a critical parameter in the Suzuki-Miyaura coupling reaction. While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition and the formation of byproducts. scielo.br The optimal temperature is often determined empirically for each specific set of substrates and catalytic system. For instance, in some systems, the best results are obtained at temperatures between 80-130 °C. scielo.brresearchgate.net Running the reaction at room temperature is possible with highly active catalysts, but often requires longer reaction times. researchgate.net
The choice of solvent also plays a significant role. A mixture of an organic solvent (like dioxane, THF, or DMF) and an aqueous basic solution is commonly used. mdpi.com The solvent system must be able to dissolve both the organic and inorganic reactants to a sufficient extent. In recent years, greener solvents like water and ethanol (B145695) have been successfully employed, especially in conjunction with specialized catalysts or techniques like microwave irradiation. researchgate.net The use of aqueous media is particularly attractive from an environmental and cost perspective. nih.gov
The following table illustrates the effect of solvent and temperature on the yield of a model Suzuki-Miyaura coupling reaction.
| Entry | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | Toluene | 80-85 | 78 | researchgate.net |
| 2 | DMF/H₂O (1:1) | Room Temp | Low | researchgate.net |
| 3 | DMF/H₂O (1:1) | 100 | 95 | researchgate.net |
| 4 | 1,4-Dioxane/H₂O | 80-90 | Good | mdpi.com |
| 5 | Water | 70 | 97 | nih.gov |
Catalyst Selection and Loading
The choice of catalyst and its loading are paramount for a successful Suzuki-Miyaura coupling. The catalyst system typically consists of a palladium precursor (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) and a ligand. Modern catalyst systems often employ bulky and electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs) which can dramatically improve catalyst activity and stability, allowing for the coupling of challenging substrates like heteroaryl chlorides. researchgate.net
Catalyst loading is another critical factor to optimize. While higher loadings can lead to faster reactions, they also increase costs and the amount of residual palladium in the product, which is a significant concern in pharmaceutical applications. Therefore, the goal is to use the lowest possible catalyst loading that still provides an efficient reaction. Nanocatalysts and highly active molecular catalysts can often be used at very low loadings (e.g., <1 mol%). nih.gov The optimization of catalyst loading is a balance between reaction efficiency, cost, and product purity.
The table below shows a comparison of different catalyst systems and their loadings in Suzuki-Miyaura coupling reactions.
| Entry | Catalyst Precursor | Ligand | Catalyst Loading (mol%) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | - | 5 | Good | mdpi.com |
| 2 | Pd(OAc)₂ | (2-mesitylindenyl)dicyclohexylphosphine | Ultra-low | High | nih.gov |
| 3 | PdCl₂(dtbpf) | - | - | Efficient | researchgate.net |
| 4 | XPhosPdG2 | XPhos | - | Good to Excellent | rsc.org |
| 5 | LaF₃·Pd nanocatalyst | - | - | Up to 97 | nih.govrsc.org |
Monitoring Reaction Progress (e.g., TLC)
The synthesis of this compound and its analogs requires careful monitoring to determine the point of completion, ensuring optimal yield and minimizing the formation of byproducts. Thin-Layer Chromatography (TLC) is a ubiquitous, rapid, and cost-effective technique for this purpose. chemistryhall.com The principle of TLC relies on the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel coated on a plate) and a mobile phase (the eluent or solvent system). chemistryhall.com
In practice, a small sample of the reaction mixture is taken at regular intervals and spotted onto a TLC plate alongside the starting materials. mercer.edu The plate is then placed in a sealed chamber containing a suitable eluent. As the eluent ascends the plate via capillary action, it carries the compounds with it at different rates depending on their polarity and affinity for the stationary phase. chemistryhall.com Generally, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the silica and travel shorter distances, giving a lower Rf.
The progress of the reaction is tracked by observing the gradual disappearance of the spots corresponding to the starting materials and the concurrent appearance of a new spot for the product. chemistryhall.com A reaction is typically considered complete when the starting material spot is no longer visible on the TLC plate. The choice of eluent is crucial and is selected to achieve a clear separation between the reactants and the product, ideally with Rf values between 0.2 and 0.8. chemistryhall.com For pyrimidine and quinoline derivatives, common solvent systems include mixtures of ethyl acetate (B1210297) and hexane, or dichloromethane (B109758) and methanol. nih.gov Visualization of the spots is often achieved under UV light, especially for aromatic compounds like quinolines, or by using chemical stains. mercer.edu
Purification and Isolation Techniques for this compound Analogs
Following the completion of the reaction, the crude product containing the target this compound analog must be separated from any unreacted starting materials, reagents, and byproducts. Column chromatography and recrystallization are the most common and effective methods for purification. nih.gov
Column Chromatography
Column chromatography is a preparative-scale technique used to separate and purify individual chemical compounds from a mixture. It operates on the same principles as TLC but on a much larger scale. The crude product is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. reddit.com
An appropriate solvent system, or eluent (mobile phase), is then passed through the column. The selection of the eluent is critical and is typically optimized using TLC beforehand to find a system that provides good separation. reddit.com As the eluent flows through the column, the components of the mixture move down at different rates based on their polarity. The separated compounds are collected in sequential fractions as they exit the column (elute). These fractions are then analyzed, often by TLC, to identify those containing the pure desired product, which are then combined and concentrated to yield the purified this compound analog. For quinoline derivatives, eluent systems can range from simple binary mixtures like ethyl acetate/hexane to more complex ternary or gradient systems for difficult separations. nih.govresearchgate.net
Recrystallization Methods
Recrystallization is a purification technique used to remove impurities from a solid compound. The process involves dissolving the crude solid in a minimum amount of a suitable hot solvent to create a saturated solution. rochester.edu As this solution cools slowly, the solubility of the desired compound decreases, and it begins to form pure crystals. The soluble impurities remain dissolved in the cold solvent (mother liquor).
The pure crystals are then collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and dried. google.com The key to successful recrystallization is the choice of solvent; an ideal solvent will dissolve the compound poorly at low temperatures but very well at high temperatures. rochester.edu For pyrimido[4,5-b]quinoline derivatives, common recrystallization solvents include ethanol, acetic acid, or aqueous mixtures of ethanol or acetone. nih.govgoogle.com For instance, a product might be dissolved in hot ethanol and allowed to cool, or precipitated from an ethanol solution by the addition of water. nih.govrochester.edu
Table 1: Summary of Purification and Monitoring Techniques
| Technique | Purpose | Key Components | Typical Application for Quinoline/Pyrimidine Analogs |
| Thin-Layer Chromatography (TLC) | Reaction Monitoring | Stationary Phase: Silica gelMobile Phase: Dichloromethane/Methanol or Ethyl acetate/Hexane mixtures | To track the consumption of reactants and formation of the product. chemistryhall.comnih.gov |
| Column Chromatography | Purification | Stationary Phase: Silica gelMobile Phase: Eluent systems determined by TLC, e.g., Ethyl acetate/Hexane. nih.gov | To isolate the target compound from reaction byproducts and unreacted starting materials. reddit.com |
| Recrystallization | Purification | Solvents: Ethanol, Methanol, Acetone, Water, or mixtures thereof. rochester.edugoogle.com | To purify the final solid product by removing soluble impurities. nih.gov |
Structural Elucidation and Advanced Characterization of 3 Pyrimidin 4 Ylquinoline Derivatives
Spectroscopic Techniques for Structural Confirmation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)
NMR spectroscopy is one of the most powerful techniques for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the 3-pyrimidin-4-ylquinoline scaffold.
¹H NMR: The proton NMR spectrum of a this compound derivative is expected to show distinct signals for the protons on both the quinoline (B57606) and pyrimidine (B1678525) rings. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nature of the nitrogen atoms and the aromatic ring currents. Protons on the pyrimidine ring typically appear at lower fields (higher ppm values) due to the presence of two nitrogen atoms. For example, in related pyrimidine structures, protons can appear at δ 8.50-8.69 ppm. rsc.org The protons on the quinoline ring will exhibit characteristic splitting patterns (e.g., doublets, triplets, multiplets) depending on their position and coupling with neighboring protons, generally appearing in the aromatic region of δ 7.5-8.2 ppm. rsc.orgrsc.org
¹³C NMR: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The carbon atoms directly bonded to nitrogen in both the quinoline and pyrimidine rings are significantly deshielded and appear at lower fields. In quinoline itself, carbon atoms adjacent to the nitrogen (C2 and C8a) resonate at approximately δ 150.2 and 148.3 ppm, respectively. chemicalbook.com Similarly, carbons in the pyrimidine ring show signals in the range of δ 150-160 ppm. rsc.orgmdpi.com The remaining aromatic and bridgehead carbons appear at higher fields within the aromatic region (δ 115-140 ppm). rsc.orgrsc.orgchemicalbook.com The analysis of both ¹H and ¹³C NMR spectra allows for the complete assignment of the molecule's carbon-hydrogen framework.
Table 1: Representative NMR Chemical Shifts (δ, ppm) for Protons in Substituted Quinoline and Pyrimidine Systems
| Proton Position | Representative Chemical Shift (ppm) | Multiplicity | Reference(s) |
|---|---|---|---|
| Pyrimidine H-2 | ~9.20 | s | mdpi.com |
| Pyrimidine H-5 | ~7.80 | d | rsc.org |
| Pyrimidine H-6 | ~8.70 | d | rsc.org |
| Quinoline H-2 | ~8.90 | d | chemicalbook.com |
| Quinoline H-4 | ~8.10 | d | chemicalbook.com |
| Quinoline H-5/H-7 | ~7.50-7.80 | m | rsc.org |
| Quinoline H-6/H-8 | ~7.80-8.20 | m | rsc.org |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrations of specific chemical bonds. For this compound derivatives, the IR spectrum would be characterized by absorption bands typical for aromatic C-H, C=C, and C=N bonds.
The key vibrational modes expected are:
Aromatic C-H stretching: These vibrations typically appear in the region of 3000–3100 cm⁻¹.
C=N and C=C stretching: The stretching vibrations of the carbon-nitrogen and carbon-carbon double bonds within the quinoline and pyrimidine rings are expected to produce a series of sharp absorption bands in the 1400–1650 cm⁻¹ region. mdpi.comresearchgate.net For instance, a characteristic C=N bond stretching absorption has been observed at 1620 cm⁻¹ in a related hybrid compound. mdpi.com
C-H in-plane and out-of-plane bending: These vibrations give rise to signals in the fingerprint region (below 1400 cm⁻¹), which are unique to the specific substitution pattern of the aromatic rings. core.ac.uk
Table 2: Characteristic IR Absorption Bands for Pyrimidine and Quinoline Derivatives
| Functional Group | Vibrational Mode | Frequency Range (cm⁻¹) | Reference(s) |
|---|---|---|---|
| Aromatic C-H | Stretching | 3000 - 3100 | chemicalbook.com |
| C=N (Pyrimidine/Quinoline) | Stretching | 1620 - 1650 | mdpi.com |
| C=C (Aromatic) | Stretching | 1400 - 1600 | core.ac.uk |
| C-H | Out-of-plane bending | 750 - 900 | core.ac.uk |
Mass Spectrometry (e.g., LC-MS, ESI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound with high precision and can also provide structural information through analysis of its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) can confirm the elemental composition of the molecule. rsc.org
For this compound, techniques like Electrospray Ionization (ESI) coupled with mass spectrometry (ESI-MS) would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. mdpi.com Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, allowing for the analysis and identification of individual components in a mixture. researchgate.netnih.gov The fragmentation of the molecular ion in the mass spectrometer can provide valuable structural information. The fragmentation pathways often involve the cleavage of the bond between the two heterocyclic rings or the characteristic loss of small neutral molecules like HCN from the nitrogen-containing rings. researchgate.net
Crystallographic Analysis of this compound Structures
While spectroscopic methods reveal the connectivity and functional groups of a molecule, X-ray crystallography provides the most definitive three-dimensional structural information by mapping the electron density of a single crystal.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction is the gold standard for determining the precise arrangement of atoms in a crystalline solid. This technique allows for the accurate measurement of bond lengths, bond angles, and torsion angles. In a related derivative, 2-chloro-8-methyl-3-[(pyrimidin-4-yl-oxy)methyl]quinoline, X-ray analysis revealed that the quinoline ring system is essentially planar. nih.gov Such studies confirm the fused aromatic structure and the relative orientation of the pyrimidine substituent with respect to the quinoline core. The data obtained from crystallographic analysis serves as an ultimate proof of structure and provides the basis for understanding intermolecular interactions. nih.govnih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The packing of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. Understanding these interactions is key to the field of crystal engineering.
π-π Stacking: Aromatic systems like quinoline and pyrimidine are capable of engaging in π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. In the crystal structure of 2-chloro-8-methyl-3-[(pyrimidin-4-yl-oxy)methyl]quinoline, the packing is stabilized by π-π stacking interactions between the quinoline rings of adjacent molecules, with a measured centroid-centroid distance of 3.5913 (8) Å. nih.gov These interactions, where the rings lie parallel and overlapping, are a characteristic feature in the crystal packing of many aromatic heterocyclic compounds. researchgate.net Analysis using tools like Hirshfeld surfaces can help quantify the contributions of different types of intermolecular contacts to the crystal packing. nih.govmdpi.com
Based on a thorough review of available scientific literature, detailed computational and theoretical investigation data specifically for the compound This compound is not publicly available.
Research in the field of computational chemistry, including Density Functional Theory (DFT) studies, molecular orbital analysis, and molecular docking, has been conducted on various related quinoline-pyrimidine hybrid structures. nih.govnih.gov These studies on analogous compounds investigate their electronic properties, reactivity, and potential as therapeutic agents. researchgate.netrsc.orgnih.govmdpi.com Methodologies such as Frontier Molecular Orbital (HOMO-LUMO) analysis, Molecular Electrostatic Potential (MEP) mapping, and Natural Bond Orbital (NBO) analysis are standard tools used to characterize similar molecular systems. arabjchem.org
However, specific published research containing the data required to populate the requested article outline for this compound, including its optimized molecular geometry, HOMO-LUMO energy gap, MEP map, NBO analysis, and molecular docking performance, could not be located.
Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for the subject compound.
Computational and Theoretical Investigations of 3 Pyrimidin 4 Ylquinoline
Molecular Modeling and Docking Studies
Ligand-Protein Interaction Profiling
The 3-pyrimidin-4-ylquinoline scaffold has been identified as a promising core for developing kinase inhibitors. Kinases are a family of enzymes often implicated in diseases like cancer, making them a key target for therapeutic agents. nih.gov Computational studies have profiled the interaction of derivatives of this scaffold against several protein kinases, including the PIM kinase family (PIM-1, PIM-2, and PIM-3). nih.govnih.gov
These studies utilize molecular docking simulations to predict how the ligand (the quinoline (B57606) derivative) fits into the binding site of the protein target. mdpi.com The profiling helps in identifying which kinases the compound is likely to inhibit, and it can guide the design of more selective and potent inhibitors. nih.govnih.gov For instance, derivatives have been investigated as inhibitors for targets such as EGFR (Epidermal Growth Factor Receptor) and Mps1 kinase. mdpi.comnih.gov The interaction profiling often involves screening the compound against a panel of known kinase structures to create a selectivity profile. nih.gov
Prediction of Binding Affinities and Modes
A critical aspect of computational analysis is the prediction of binding affinity, which estimates how strongly a ligand will bind to its protein target. nih.gov This is often expressed as a docking score or a calculated binding energy (e.g., in kcal/mol). For derivatives of the quinoline-pyrimidine family, molecular docking studies have been used to predict these affinities and to visualize the most likely binding conformation, or "mode," within the protein's active site. nih.govnih.gov
For example, in studies of related pyrido[3,4-d]pyrimidine (B3350098) inhibitors targeting Mps1 kinase, docking results showed a root-mean-square deviation (RMSD) value of 0.49 Å between the docked pose and the original crystal structure ligand, indicating a high accuracy of the predicted binding mode. mdpi.com The binding affinity of various derivatives can be compared to prioritize compounds for synthesis and biological testing. nih.gov
Below is a table summarizing representative predicted binding affinities for quinoline-based compounds against a protein target, based on molecular docking studies.
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| Thiopyrano[2,3-b]quinoline Derivative 1 | CB1a | -5.3 |
| Thiopyrano[2,3-b]quinoline Derivative 2 | CB1a | -5.8 |
| Thiopyrano[2,3-b]quinoline Derivative 3 | CB1a | -5.6 |
| Thiopyrano[2,3-b]quinoline Derivative 4 | CB1a | -6.1 |
| Table generated from data found in reference nih.gov |
Elucidation of Specific Receptor-Ligand Interactions
Beyond predicting if and how strongly a ligand binds, computational models can elucidate the specific non-covalent interactions that stabilize the ligand-protein complex. nih.gov These are crucial for understanding the basis of molecular recognition and for guiding lead optimization. nih.gov The primary interactions investigated include hydrogen bonds, hydrophobic interactions, and π-stacking. nih.govnih.gov
For inhibitors based on the quinoline and pyrimidine (B1678525) framework, specific interactions have been identified through docking studies. For example, with the PIM-1 kinase, the electron-deficient quinoline core is noted to form strong interactions with the hinge region of the enzyme. nih.gov In studies on Mps1 inhibitors with a related pyrido[3,4-d]pyrimidine core, a stable hydrogen bond with the amino acid residue Gly605 was found to be critical for binding. mdpi.com Hydrophobic interactions with residues forming a hydrophobic pocket, such as Cys604-Ile607 in Mps1, further enhance the stability of the binding. mdpi.com
The table below details the types of interactions observed between quinoline-pyrimidine type inhibitors and their target proteins.
| Interaction Type | Key Amino Acid Residues | Protein Target |
| Hydrogen Bond | Gly605 | Mps1 |
| Hydrogen Bond | Lys529 | Mps1 |
| Hydrophobic Interaction | Cys604, Ile607 | Mps1 |
| Hinge Region Interaction | (Specific residues vary) | PIM-1 Kinase |
| Table compiled from data in references nih.govmdpi.com |
In Silico ADME Prediction (Methodological Aspect)
In addition to predicting a compound's efficacy (how it interacts with its target), computational methods are used to predict its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. researchgate.net These predictions are vital for weeding out compounds that are likely to fail in later stages of drug development due to poor pharmacokinetic profiles. nih.gov
Prediction of Metabolic Stability (Methodological Aspect)
A key component of ADME prediction is assessing metabolic stability. nih.gov This involves predicting how a compound will be broken down by metabolic enzymes, primarily the Cytochrome P450 (CYP) family in the liver. news-medical.net In silico models can predict the "sites of metabolism" on a molecule—the specific atoms most likely to be chemically modified by CYP enzymes. news-medical.net
Methodologically, this is often done using machine learning models or rule-based systems trained on large datasets of known metabolic transformations. news-medical.net These tools can generate a regioselectivity diagram, highlighting the most labile sites on the compound. news-medical.net For a molecule like this compound, the model would analyze the susceptibility of different positions on the quinoline and pyrimidine rings to oxidative metabolism. By identifying these potential metabolic "hotspots," chemists can modify the structure—for instance, by adding a blocking group like fluorine—to enhance its metabolic stability and, consequently, its half-life in the body. news-medical.net
Structure Activity Relationship Sar Studies of 3 Pyrimidin 4 Ylquinoline Derivatives
Impact of Substituent Variation on Biological Activity
The introduction of different functional groups onto the 3-pyrimidin-4-ylquinoline scaffold has profound effects on its biological profile. These effects can be broadly categorized into electronic, steric, and positional influences.
The electronic nature of substituents plays a pivotal role in the activity of quinoline-based compounds. The addition of electron-withdrawing groups, such as halogens or trifluoromethyl groups, has been shown to enhance the biological activity in many instances. For example, trifluoromethyl substitution has been reported to significantly increase the antimalarial response of certain quinoline (B57606) derivatives. Similarly, the conversion of an electron-releasing group to an electron-withdrawing group can have a substantial impact on anticancer activity. researchgate.net
In the context of iodo-quinoline derivatives, the electronic effects of substituents on the starting aldehydes were found to be a main factor influencing the reaction pathways, which in turn affects the biological properties of the final products. nih.gov For instance, the presence of a powerful electron-donating group like a hydroxyl group can alter the resulting chemical structure compared to aldehydes with electron-withdrawing groups. nih.gov In a series of quinoline-3,4-dihydropyrimidin-2(1H)-one hybrids, compounds with a tert-butoxy (B1229062) group (electron-donating) showed potent cytotoxic efficacy. researchgate.net The presence of highly electronegative oxygen atoms has also been suggested to contribute to the inhibitory potential of some quinoline derivatives.
Conversely, the introduction of electron-donating groups can also be beneficial. In a study of pyrazolo[4,3-c]quinoline derivatives, the presence of a hydroxyl group on a phenylamino (B1219803) substituent at the 4-position resulted in significant inhibitory activity against nitric oxide production. nih.gov
Table 1: Impact of Electronic Effects of Substituents on Cytotoxic Activity of Quinoline-3,4-dihydropyrimidin-2(1H)-one Hybrids researchgate.net
| Compound ID | R Group | Electronic Effect | IC50 Range (µM) |
| 7e | tert-butoxy | Electron-donating | 11.57 - 19.05 |
| 7f | 2-methylpropyloxy | Electron-donating | 14.16 - 19.96 |
| 7h | phenyl | Electron-withdrawing (inductive) | 34.22 - 64.64 |
| 7i | benzyloxy | Electron-withdrawing (inductive) | 87.49 - >100 |
Data presented is illustrative of the trend observed in the cited study.
The size and spatial arrangement of substituents, known as steric effects, are also critical determinants of biological activity. nih.gov In some cases, large and bulky substituents are well-tolerated and can even enhance activity. For example, in a series of quinoline derivatives, it was found that bulky substituents at the 7-position of the quinoline nucleus facilitated antiproliferative activity.
However, in other instances, steric hindrance can be detrimental. For quinolin-4-ones, the introduction of large substituents at the C5 position can drastically decrease antimicrobial activity. mdpi.com The synthesis of certain pyrido[2,3-d]pyrimidin-7(8H)-ones has been hampered by the steric hindrance produced by substituents at the C4 position, precluding the construction of the pyridone ring. mdpi.com This highlights the delicate balance required for optimal substitution.
In a study of quinoline-3,4-dihydropyrimidin-2(1H)-one hybrids, compounds with bulkier groups like tert-butoxy and 2-methylpropyloxy demonstrated greater cytotoxic efficacy compared to those with phenyl or benzyloxy groups. researchgate.net
The position of a substituent on the quinoline or an attached ring system can dramatically influence biological activity. A subtle change in substituent placement can lead to a significant loss or gain of potency. For instance, in a series of dihydropyran-quinoline derivatives, moving a fluoro substituent from the 4-position to the 3-position on a phenyl ring resulted in a substantial decrease in α-glucosidase inhibitory action.
The position of substituents on the quinoline ring itself is also crucial. Studies on halogenated 2-amino-4H-pyrano[3,2-h]quinoline derivatives have shown that substitution at the 4-, 6-, and 9-positions with specific halogen atoms increases the molecule's activity against different cell lines. researchgate.net The main factors influencing the reaction pathways for the synthesis of iodo-quinoline derivatives were found to be both the electronic effects and the position of substituents in the starting aldehydes. nih.gov
Modifications to the Quinoline Moiety
Direct modifications to the quinoline ring system, either by introducing substituents or altering the nitrogen atom, provide another avenue for modulating biological activity.
The nature and position of substituents on the quinoline ring have a marked effect on the biological properties of the molecule. For quinolin-4-ones, a fluorine atom at the C6 position is considered optimal for strong antibacterial activity. mdpi.com The substituent at the C7 position is crucial for interaction with DNA topoisomerase II, and the introduction of aromatic rings at this position can improve antitumor properties. mdpi.com Furthermore, a methoxy (B1213986) group at the C8 position has been shown to enhance antitumor activity and can prevent the phototoxicity associated with fluoroquinolin-4-ones. mdpi.com
In the case of the fungicide quinofumelin, which has a 3-(isoquinolin-1-yl)quinoline structure, the introduction of substituents onto the quinoline ring showed that while most substitutions led to low activity, the presence of an 8-methyl or 8-fluorine group was an exception. rsc.org
Table 2: General Influence of Substituent Position on the Quinolin-4-one Ring mdpi.com
| Position | Optimal Substituent(s) | Influence on Activity |
| C5 | Small groups (e.g., amine, methyl) | Increased activity against Gram-positive bacteria |
| C6 | Fluorine | Strong antibacterial activity |
| C7 | Aromatic rings, Piperazine/Pyrrolidine | Interaction with topoisomerase II, improved antitumor properties, modulation of antibacterial spectrum |
| C8 | Methoxy, Halogen | Improved efficacy against anaerobic bacteria, prevention of phototoxicity |
This table provides a generalized summary based on the cited literature.
Modifications involving the nitrogen atom of the quinoline ring, such as the formation of N-oxides or quinolinium salts, can significantly alter the compound's reactivity and biological profile.
Quinoline N-Oxides : The oxidation of the quinoline nitrogen to form a quinoline N-oxide increases the reactivity of the molecule, making it a versatile precursor for further chemical transformations. researchgate.net This increased reactivity, with good regioselectivity, allows for the synthesis of various bioactive quinoline derivatives that may be difficult to obtain from the unoxidized quinoline. researchgate.net Quinoline N-oxides themselves have been investigated as starting materials for the development of antiparasitic drugs. rsc.org For example, the direct C-H alkenylation of quinoline N-oxides is a strategy for synthesizing promising antiparasitic compounds. rsc.org
Quinolinium Salts : The quaternization of the quinoline nitrogen to form quinolinium salts is another important modification. These salts have been shown to possess a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. researchgate.netnih.gov The formation of quinolinium salts introduces a positive charge and can significantly impact the molecule's solubility and interaction with biological targets. rsc.orgthieme-connect.com For instance, a specific quinolinium bromide derivative demonstrated potent inhibition of glucocorticoid-induced apoptosis in murine thymocytes, being over 300-fold more potent than the reference compound. nih.gov
These alterations to the quinoline nitrogen fundamentally change the electronic and steric properties of the molecule, opening up new possibilities for designing derivatives with enhanced and diverse biological activities. researchgate.net
Modifications to the Pyrimidine (B1678525) Moiety
The pyrimidine ring is a critical pharmacophore in many biologically active compounds. Modifications to this moiety in this compound derivatives have been extensively explored to understand and optimize their therapeutic potential. These modifications primarily involve the introduction of various substituents onto the pyrimidine ring and the fusion of other heterocyclic rings to it.
Substituent Effects on the Pyrimidine Ring
The electronic and steric properties of substituents on the pyrimidine ring can significantly influence the biological activity of this compound derivatives. nih.gov The position and nature of these substituents play a crucial role in the molecule's interaction with its biological target. nih.gov
Research has shown that the introduction of different functional groups can modulate activities such as antifungal, antibacterial, and anticancer effects. researchgate.netwjarr.com For instance, in a study on substituted pyrimidines, the introduction of a dimethylamino group at the 2-position of the pyrimidine ring resulted in good fungicidal activity. researchgate.net Conversely, placing a methyl group at the 5-position of the pyrimidine ring was found to diminish this activity. researchgate.net
In the context of anticancer activity, various pyrimido[4,5-b]quinoline derivatives have been synthesized and evaluated. These studies indicate that substitutions on the pyrimidine portion of the fused system are critical for potency against cancer cell lines. biointerfaceresearch.com Similarly, the development of pyrimidine-based kinase inhibitors often relies on strategic substitutions to enhance binding affinity and selectivity. rsc.org The electron-deficient nature of the pyrimidine ring, which can be modulated by substituents, allows for specific hydrogen bonding and other non-covalent interactions with target proteins.
The following table summarizes the observed effects of different substituents on the pyrimidine ring from various studies.
| Compound Class | Substitution on Pyrimidine Ring | Observed Effect on Biological Activity |
| Substituted Pyrimidines | 2-dimethylamino group | Good fungicidal activity. researchgate.net |
| Substituted Pyrimidines | 4-phenoxy group | Good fungicidal activity. researchgate.net |
| Substituted Pyrimidines | 5-methyl group | Diminished fungicidal activity. researchgate.net |
| Quinoline-Pyrimidine Hybrids | 2,4-dichloro substitution | Starting point for creating hybrids with antiplasmodial activity. researchgate.net |
| Pyrimido[4,5-b]quinoline derivatives | Various substitutions | Modulated in vitro antitumor activity against human breast cancer cells (MCF-7). biointerfaceresearch.com |
Introduction of Fused Heterocycles (e.g., Pyrazolo-pyrimidine)
Fusing a second heterocyclic ring to the pyrimidine moiety of the this compound scaffold creates a more rigid and complex chemical structure, which can lead to enhanced binding affinity and selectivity for specific biological targets. nih.gov The pyrazolo[1,5-a]pyrimidine (B1248293) and pyrazolo[3,4-d]pyrimidine systems are prominent examples of such fused heterocycles that have been widely investigated. nih.govresearchgate.net
These fused derivatives have shown significant potential as inhibitors of various protein kinases, which are crucial targets in cancer therapy. rsc.orgnih.gov For example, pyrazolo[1,5-a]quinazoline derivatives, which feature a fused pyrimidine system, have been developed as potent negative allosteric modulators of metabotropic glutamate (B1630785) receptors 2 and 3 (mGlu2 and mGlu3). nih.gov In one study, the presence of a pyrimidin-5-yl group at the R2 position of a pyrazolo[1,5-a]quinazoline core increased potency significantly. nih.gov
Similarly, derivatives of pyrazolo[3,4-d]pyrimidine have been the focus of extensive research, leading to the discovery of multikinase inhibitors. nih.gov Structural optimization of a hit compound, 1-(4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)phenyl)-3-(3-methoxyphenyl)urea, led to derivatives with high potency against FLT3-driven human acute myeloid leukemia (AML) cells. nih.gov Another study reported that a pyrazolo[3,4-d]pyrimidine derivative, compound 33 , potently inhibits both FLT3 and VEGFR2, leading to complete tumor regression in a mouse xenograft model. nih.gov
The synthesis of quinoline derivatives bearing a pyrazole (B372694) moiety has also yielded compounds with potent antibacterial and antifungal activities. nih.govresearchgate.net One such pyrazole derivative, 13b , demonstrated potency that was four times that of the standard drug amphotericin B against certain fungal strains. nih.govresearchgate.net
The table below highlights key findings from research on quinoline derivatives with fused pyrimidine heterocycles.
| Fused Heterocycle | Target/Activity | Key Findings |
| Pyrazolo[1,5-a]quinazoline | mGlu2/mGlu3 NAMs | A 3,5-pyrimidyl group at the R2 position increased potency nearly 3.5-fold at mGlu2 and over 2-fold at mGlu3. nih.gov |
| Pyrazolo[3,4-d]pyrimidine | FLT3 and VEGFR2 Inhibition | Compound 33 was identified as a potent dual inhibitor, showing significant in vivo anti-AML activity. nih.gov |
| Pyrazolo[3,4-d]pyrimidine | Antitumor | Analog 1d showed an IC50 value of 1.74 µM against MCF-7 human breast cancer cells. mdpi.com |
| Pyrazolo[1,5-a]pyrimidine | Trk Kinase Inhibition | Structural modifications have led to compounds with potent inhibitory activity against Tropomyosin Receptor Kinase (Trk). mdpi.com |
| Quinoline-Pyrazole Hybrids | Antibacterial/Antifungal | Derivative 13b showed MIC values of 0.12-0.98 μg/mL against various bacterial and fungal strains. nih.govresearchgate.net |
Linker Region Modifications
Exploring Different Linkages between Quinoline and Pyrimidine Rings
The nature, length, and rigidity of the linker between the quinoline and pyrimidine moieties significantly impact the molecule's ability to interact with its biological target. nih.gov Studies on quinoline-pyrimidine hybrids have explored various types of linkages, including amino, sulfide, and other chemical bridges, to enhance activities such as antiplasmodial and P-gp inhibitory effects. researchgate.netnih.gov
In the development of antiplasmodial agents, chloroquine-pyrimidine hybrids were synthesized by linking a 2,4-dichloropyrimidine (B19661) unit to derivatives of 4-amino-7-chloroquinoline. researchgate.net This approach yielded compounds with potent activity against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum. nih.gov Further studies on quinoline-pyrimidine hybrids designed as lactate (B86563) dehydrogenase A (hLDHA) inhibitors investigated linkers such as 2-aminophenylsulfide and 4-aminophenylsulfide. researchgate.net
Research into quinolinone-pyrimidine hybrids as P-gp inhibitors has demonstrated the critical role of the linker's structure. nih.gov A comparison between two structurally similar compounds revealed that replacing a flexible -NHCH2- linker with a longer, less flexible carbonyl-vinyl (—C(O)—CH═CH—) linker dramatically increased the inhibitory activity. nih.gov This highlights that not just the length, but also the rigidity and electronic properties of the linker are key determinants of biological function.
Modifications to the linker in 8-hydroxyquinoline (B1678124) glycoconjugates have also been studied, showing that extending the alkyl chain between a triazole ring (a common linker element) and the quinoline moiety can increase the inhibition of certain enzymes. mdpi.com The introduction of additional amide groups into the linker structure was also found to improve the cytotoxic activity of these conjugates, possibly by enhancing their ability to chelate metal ions. mdpi.comnih.gov
The following table presents examples of different linkers used in quinoline-pyrimidine and related hybrids and their impact on biological activity.
| Compound Class | Linker Type | Biological Target/Activity | SAR Findings |
| Chloroquine-Pyrimidine Hybrids | Amine linkage | Antiplasmodial (P. falciparum) | Created potent hybrids against drug-sensitive and resistant strains. researchgate.netnih.gov |
| Quinoline-Pyrimidine Hybrids | 2-aminophenylsulfide (U-shaped) and 4-aminophenylsulfide | hLDHA inhibition | These linkers were selected based on in silico studies for synthesis. researchgate.net |
| Quinolinone-Pyrimidine Hybrids | -NHCH2- (flexible) vs. -C(O)-CH=CH- (rigid) | P-gp Inhibition | The longer, more rigid carbonyl-vinyl linker resulted in significantly stronger inhibition. nih.gov |
| 8-Hydroxyquinoline Glycoconjugates | Extended alkyl chain | β-1,4-Galactosyltransferase Inhibition | Extending the alkyl chain linker increased enzyme inhibition. mdpi.com |
| 8-Hydroxyquinoline Glycoconjugates | Linker with additional amide groups | Cytotoxicity | The presence of amide groups in the linker improved cytotoxic activity. mdpi.comnih.gov |
Biological Evaluation and Mechanistic Investigations of 3 Pyrimidin 4 Ylquinoline and Its Derivatives
Targeted Enzyme and Pathway Inhibition Studies
Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition
Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA, RNA, glycoproteins, and phospholipids. nih.gov Malignant cells, in particular, exhibit a heightened dependence on this pathway, making DHODH an attractive target for cancer therapy. nih.gov DHODH inhibitors have shown significant preclinical anticancer efficacy across a variety of cancer types. researchgate.net
Inhibitors of DHODH function by blocking the conversion of dihydroorotate to orotate, the fourth and rate-limiting step in de novo pyrimidine synthesis. nih.govnih.gov This leads to a depletion of intracellular pyrimidine pools, which can induce cell cycle arrest and apoptosis in rapidly proliferating cancer cells. researchgate.net While DHODH inhibitors have demonstrated robust preclinical activity, their efficacy as single agents in clinical trials has been limited, suggesting the need for combination therapies. researchgate.net
Research has shown that some cancer cell lines, particularly those resistant to KRAS ablation, are dependent on DHODH for survival. researchgate.net The inhibition of DHODH has been shown to be effective in preclinical models of acute myeloid leukemia (AML), where it not only has a cytotoxic effect but also promotes cell differentiation. nih.govnih.gov
| Compound Class | Target | Key Findings |
| DHODH Inhibitors | Dihydroorotate Dehydrogenase (DHODH) | Inhibit de novo pyrimidine synthesis, crucial for cancer cell proliferation. nih.govnih.govresearchgate.net |
| Brequinar | DHODH | A well-studied DHODH inhibitor with preclinical efficacy. nih.gov |
| MEDS433 | DHODH | Synergistically induces metabolic lethality in AML cells when combined with dipyridamole. researchgate.net |
Phosphodiesterase (PDE5) Inhibition
Phosphodiesterase type 5 (PDE5) is an enzyme that specifically hydrolyzes cyclic guanosine (B1672433) monophosphate (cGMP). Its inhibition leads to increased intracellular levels of cGMP, resulting in smooth muscle relaxation. This mechanism is the basis for the use of PDE5 inhibitors in the treatment of erectile dysfunction and pulmonary hypertension. nih.gov
| Compound Class | Target | Key Findings |
| Pyrimidinyl Pyrroloquinolones | Phosphodiesterase 5 (PDE5) | Potent and selective inhibition of PDE5. nih.gov |
| Modified Pyrroloquinolones | PDE5 | Improved oral bioavailability while maintaining high potency and selectivity. nih.gov |
Cholinesterase (AChE, BChE) Inhibition
Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). nih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain, which can help to improve cognitive function. nih.govresearchgate.net
Recent studies have explored pyrimidine derivatives as potential multi-target inhibitors for Alzheimer's disease, targeting both cholinesterases and human carbonic anhydrases (hCAs). nih.gov Several pyrimidine compounds have demonstrated satisfactory inhibitory potency in the micromolar range against both AChE and BChE. nih.gov For instance, 4-amino-5,6-dichloropyrimidine (B1324976) was identified as a potent AChE inhibitor, while 4-amino-2-chloropyrimidine (B189420) showed significant BChE inhibition. nih.gov
The search for new cholinesterase inhibitors is an active area of research, with a focus on developing molecules with high efficacy and selectivity. researchgate.net
| Compound | Target Enzyme | Inhibitory Potency (KI value) |
| 4-amino-5,6-dichloropyrimidine | Acetylcholinesterase (AChE) | 0.099 ± 0.008 μM nih.gov |
| 4-amino-2-chloropyrimidine | Butyrylcholinesterase (BChE) | 1.324 ± 0.273 μM nih.gov |
Pim Kinase (PIM) Inhibition
The Pim kinases (PIM-1, PIM-2, and PIM-3) are a family of serine/threonine kinases that play a crucial role in various cellular processes, including cell cycle progression, proliferation, and apoptosis. nih.govnih.gov Overexpression of Pim kinases is associated with numerous cancers, making them a significant target for anticancer drug development. nih.govekb.egresearchgate.net
Several classes of Pim kinase inhibitors are currently under development, with some entering clinical trials. researchgate.netjuniperpublishers.com Pyridine-quinoline hybrids have been designed and synthesized as potent PIM-1/2 kinase inhibitors. nih.gov Some of these compounds have shown low cytotoxicity against normal cells and potent anticancer activity against various cancer cell lines. nih.gov Kinetic studies have revealed that these inhibitors can act through competitive or mixed competitive/non-competitive mechanisms. nih.gov
The development of pan-PIM inhibitors, which target all three isoforms, is a key strategy to overcome potential compensatory mechanisms and enhance therapeutic efficacy. juniperpublishers.com
| Compound Class | Target | Key Findings |
| Pyridine-quinoline hybrids | PIM-1/2 Kinases | Potent inhibition with anticancer activity and apoptosis induction. nih.gov |
| TP-3654 | Pan-PIM Kinases | Potent pan-PIM inhibition with a favorable safety profile compared to first-generation inhibitors. nih.gov |
| Pyridothienopyrimidinones | PIM-1 Kinase | Highly potent inhibition with IC50 values in the micromolar range. researchgate.net |
Bone Morphogenetic Protein (BMP) Receptor Inhibition
Bone morphogenetic proteins (BMPs) are a group of growth factors belonging to the transforming growth factor-β (TGF-β) superfamily. They play critical roles in embryonic development and tissue homeostasis, including bone formation. nih.gov The BMP signaling pathway is initiated by the binding of BMP ligands to type I and type II serine/threonine kinase receptors on the cell surface. nih.govnih.gov
Small molecule inhibitors that target the kinase domain of BMP type I receptors have been developed. Dorsomorphin was one of the first such inhibitors, and its structure has served as a template for the development of more potent and specific analogs like LDN-193189. nih.govnih.gov LDN-193189, which has a 4-(pyrazolo[1,5-a]pyrimidin-3-yl)quinoline core structure, has been shown to inhibit BMP signaling by blocking the phosphorylation of SMAD1/5/8. nih.gov
Inhibition of BMP signaling has therapeutic potential in conditions where the pathway is dysregulated, such as in certain inflammatory conditions associated with anemia. nih.gov Pharmacological inhibition of BMP signaling has been shown to prevent the development of anemia of inflammation in preclinical models. nih.gov
| Compound | Target | Mechanism of Action | Key Findings |
| Dorsomorphin | BMP type I receptor kinases | Blocks the protein kinase pocket. nih.gov | First-generation inhibitor, served as a guide for newer analogs. nih.gov |
| LDN-193189 | BMP type I receptor kinases | Inhibits phosphorylation of SMAD1/5/8. nih.gov | More potent and specific than dorsomorphin; attenuates anemia of inflammation. nih.gov |
Adenosine (B11128) Deaminase (ADA) Inhibition
Adenosine deaminase (ADA) is an enzyme that catalyzes the irreversible deamination of adenosine and 2'-deoxyadenosine (B1664071) to inosine (B1671953) and 2'-deoxyinosine, respectively. nih.gov This enzyme plays a role in purine (B94841) metabolism. Inhibition of ADA has been explored for various therapeutic purposes.
Studies have investigated the inhibitory effects of various molecules with structures related to the substrate or product of ADA. nih.gov Molecules such as adenine, purine, and inosine have been shown to be competitive inhibitors of ADA. nih.gov Research has also identified that certain natural substances can inhibit ADA-mediated metabolism of other compounds, such as cordycepin, an adenosine analogue with pharmacological activities. nih.gov For example, naringin (B1676962) has been shown to be a potent inhibitor of ADA1. nih.gov
The study of ADA inhibitors helps in understanding the structural requirements for binding to the enzyme's active site and can lead to the design of more effective inhibitors. nih.gov
| Inhibitor | Type of Inhibition | KI (mM) |
| Adenine | Competitive | 0.17 nih.gov |
| Purine | Competitive | 1.1 nih.gov |
| Inosine | Competitive | 0.35 nih.gov |
| 2-aminopurine | Competitive | 0.33 nih.gov |
| 4-aminopyrimidine | Competitive | 1.3 nih.gov |
| 4-aminopyridine | Competitive | 1.8 nih.gov |
| 4-hydroxypyridine | Competitive | 1.4 nih.gov |
| Phenylhydrazine | Competitive | 0.25 nih.gov |
TGF-beta Receptor Type-1 Inhibition
The transforming growth factor-β (TGF-β) signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in various diseases, including cancer and fibrosis. The TGF-β type I receptor (TβRI), also known as activin receptor-like kinase 5 (ALK5), is a key kinase in this pathway. Inhibition of TβRI kinase activity can block the downstream signaling cascade, including the phosphorylation of Smad proteins. nih.gov
Pharmacological inhibition of TβRI has been shown to have significant biological effects. For instance, inhibitors can prevent the synthesis of extracellular matrix components like fibronectin and collagen, which are stimulated by TGF-β1. nih.gov In preclinical animal models, the inhibition of TβRI kinase by the compound SD-208 led to increased bone mass, enhanced bone formation, and reduced bone resorption in mice. nih.gov This was achieved by promoting the differentiation of osteoblasts while inhibiting the differentiation of osteoclasts. nih.gov While specific studies focusing solely on 3-pyrimidin-4-ylquinoline as a TβRI inhibitor are not extensively detailed in the provided context, the broader class of pyrimidine and quinoline-based heterocyclic compounds has been investigated for kinase inhibition, including TβRI. google.comgoogle.com For example, the compound SB-431542 is a selective inhibitor of ALK5, demonstrating that this chemical space is fruitful for identifying potent TβRI inhibitors. nih.gov
Cellular Pathway Modulation
Autophagy Modulation and Inhibition
Autophagy is a fundamental cellular degradation and recycling process. Certain derivatives of this compound have emerged as novel inhibitors of this pathway. A notable example is the compound 4-[6-(4-isopropoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]quinoline (DMH1) , which has been identified as a potent autophagy inhibitor. nih.govnih.gov
Research has demonstrated that DMH1 inhibits autophagy induced by various stimuli, including starvation and treatment with rapamycin (B549165) or aminoimidazole carboxamide ribonucleotide (AICAR). nih.govgoogle.com This inhibition was observed across multiple cell lines, such as cardiomyocytes, HeLa, and MCF-7 cells. nih.govnih.gov The mechanism of autophagy inhibition by DMH1 is distinct from its previously known role as a bone morphogenetic protein-4 (BMP4) signaling inhibitor. nih.govnih.gov Instead, its effect on autophagy is mediated through the activation of the Akt-mTOR signaling pathway. google.com The development of such inhibitors is crucial as autophagy can act as a self-protection mechanism in tumor cells, and its inhibition can increase the sensitivity of cancer cells to therapeutic agents. google.com Other pyrimidine derivatives are also being explored for their ability to modulate autophagy, often in combination with standard chemotherapies to enhance their efficacy. nih.govmdpi.com
Akt Pathway Activation
The Akt (or Protein Kinase B) signaling pathway is a central node in cellular signaling, governing cell survival, growth, proliferation, and metabolism. nih.govmdpi.com The pathway is often dysregulated in cancer, making it a prime target for therapeutic intervention. nih.gov The activation of Akt is a multi-step process, often initiated by receptor tyrosine kinases, leading to the production of PIP3 and subsequent recruitment and phosphorylation of Akt. youtube.com
The autophagy inhibitor DMH1 , a this compound derivative, exerts its function by activating the Akt pathway. nih.govnih.gov Studies have shown that DMH1 treatment reverses the inhibition of Akt, mammalian target of rapamycin (mTOR), and p70S6 kinase (S6K) that is typically induced by starvation or AICAR. nih.gov The direct role of Akt activation in the autophagy-inhibiting effect of DMH1 was confirmed by experiments where an Akt-specific inhibitor or siRNA targeting Akt could antagonize the effects of DMH1. nih.govnih.gov This finding highlights a specific mechanism by which a quinoline (B57606) derivative can modulate a critical cellular survival pathway. The broader PI3K/Akt/mTOR pathway is a frequent target for pyrimidine-based inhibitors designed to treat various malignancies by controlling cell proliferation and survival. nih.govmdpi.com
Cell Cycle Arrest Mechanisms
The ability to halt the cell cycle is a key mechanism for many anticancer agents. Several derivatives based on the pyrazolo-quinoline and pyrazolo-pyrimidine scaffolds have demonstrated the capacity to induce cell cycle arrest in cancer cells.
One study synthesized a series of 1H-pyrazolo[3,4-b]quinolin-3-amine derivatives and found that the compound QTZ05 was particularly effective. nih.gov In HCT-116 colon cancer cells, QTZ05 caused an arrest in the sub-G1 phase of the cell cycle, an event often indicative of apoptosis. nih.gov Similarly, a 4c pyrazolo[3,4-d]pyrimidine compound was shown to induce cell cycle arrest in various lymphoid and myeloid cancer cell lines. nih.gov Further investigations into 7-chloro-(4-thioalkylquinoline) derivatives revealed that at higher concentrations, these compounds could cause an accumulation of leukemia cells in the G0/G1 phase. mdpi.com Other quinoline-based compounds, such as certain thiazolidinone derivatives, have been found to arrest the cell cycle at the G2 and S phases. researchgate.net These findings underscore the potential of this chemical class to disrupt cancer cell proliferation by interfering with the cell cycle.
Apoptosis Induction in Cell Lines
Inducing apoptosis, or programmed cell death, is a primary goal of cancer chemotherapy. Derivatives of this compound have shown significant promise as apoptosis-inducing agents in a variety of cancer cell lines.
The 1H-pyrazolo[3,4-b]quinolin-3-amine derivative QTZ05 was found to induce apoptosis in HCT-116 colon cancer cells, as evidenced by chromatin condensation and positive Annexin V staining. nih.gov In another study, novel pyrazolo[3,4-d]pyrimidine SRC inhibitors exerted a potent proapoptotic effect on malignant mesothelioma cell lines, while sparing normal mesothelial cells. nih.gov The mechanism of this apoptosis was linked to the nuclear stabilization of the p27 protein. nih.gov
Furthermore, a series of pyrimidine derivatives featuring aryl urea (B33335) moieties were synthesized, with compound 4b showing strong activity against the SW480 colon cancer cell line. nih.gov Mechanistic studies revealed that compound 4b induced apoptosis by increasing the expression of pro-apoptotic proteins like Bax and down-regulating anti-apoptotic proteins like Bcl-2. nih.gov The induction of apoptosis has also been observed with 4c pyrazolo[3,4-d]pyrimidine compounds in hematological malignancies and with 7-chloro-(4-thioalkylquinoline) derivatives in leukemia cells. nih.govmdpi.com
Preclinical Biological Activities (in vitro and in vivo animal models)
The preclinical evaluation of this compound and its derivatives has yielded promising results in both laboratory cell cultures and animal studies.
In Vitro Activities: A wide range of derivatives has demonstrated significant cytotoxic and antiproliferative activity against various human cancer cell lines. The activity is often quantified by the half-maximal inhibitory concentration (IC50).
QTZ05 , a 1H-pyrazolo[3,4-b]quinolin-3-amine derivative, showed potent and selective efficacy against four colon cancer cell lines (HCT-116, HCT-15, HT-29, LOVO) with IC50 values ranging from 2.3 to 10.2 µM. nih.gov It also inhibited the ability of HCT-116 cells to form colonies. nih.gov
A pyrimidine derivative (4b) containing an aryl urea moiety exhibited an IC50 value of 11.08 µM against the SW480 colon cancer cell line. nih.gov
Quinoline-based thiazolidinone derivative (compound 7) was effective against HCT-116 cells with an IC50 of 7.43 µM. researchgate.net
Pyrazolo[3,4-d]pyrimidine SRC inhibitors were shown to be selectively proapoptotic in malignant mesothelioma cells compared to normal cells. nih.gov
The autophagy inhibitor DMH1 was effective in inhibiting autophagy in cardiomyocytes, HeLa, and MCF-7 cells. nih.gov
Here is an interactive table summarizing the in vitro activities of selected derivatives:
| Compound Class | Derivative Example | Cell Line(s) | Observed Activity | IC50 Value | Reference |
| 1H-Pyrazolo[3,4-b]quinolin-3-amine | QTZ05 | HCT-116, HCT-15, HT-29, LOVO | Antitumor efficacy, colony formation inhibition | 2.3 - 10.2 µM | nih.gov |
| Pyrimidine with aryl urea moiety | 4b | SW480 | Cytotoxic activity | 11.08 µM | nih.gov |
| Quinoline-based thiazolidinone | Compound 7 | HCT-116 | Cytotoxic activity, EGFR inhibition | 7.43 µM | researchgate.net |
| Pyrazolo[1,5-a]pyrimidine-quinoline | DMH1 | Cardiomyocytes, HeLa, MCF-7 | Autophagy inhibition | Not specified | nih.gov |
| Pyrazolo[3,4-d]pyrimidine | SRC Inhibitors | Malignant Mesothelioma lines | Proapoptotic effect | Not specified | nih.gov |
| 4c Pyrazolo[3,4-d]pyrimidine | 4c compound | Jurkat, SKMM1, Derl-2/7, Jurl-MK1 | Reduced cell viability, apoptosis | Not specified | nih.gov |
In Vivo Animal Models: While extensive in vivo data for this compound itself is limited in the provided context, studies on closely related structures and target inhibitors provide valuable preclinical insights. The pharmacological inhibition of TβRI, a target for this class of compounds, using SD-208 in mouse models demonstrated significant anabolic and anti-catabolic effects on bone. nih.gov This resulted in increased bone mass and improved bone architecture, suggesting potential therapeutic applications for bone diseases. nih.gov These findings in animal models provide a strong rationale for the further development of quinoline and pyrimidine-based kinase inhibitors for various therapeutic indications.
Antiproliferative Activity against Cancer Cell Lines
Derivatives of this compound have demonstrated notable antiproliferative activity against various cancer cell lines. The versatility of the quinoline and pyrimidine scaffolds allows for structural modifications that can enhance their potency and selectivity. researchgate.netarabjchem.org
One area of significant interest is the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. nih.gov For instance, a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives were synthesized and evaluated as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4). nih.gov The optimized compound, 23k , exhibited potent inhibitory activity against both FLT3 and CDK4 with IC50 values of 11 nM and 7 nM, respectively. nih.gov In a xenograft model using MV4-11 cells, this compound demonstrated a tumor growth inhibition rate of 67%. nih.gov
Similarly, pyridin-3-yl pyrimidines have been investigated as inhibitors of the Bcr-Abl fusion protein, a key driver in certain types of leukemia. nih.gov Compounds A2 , A8 , and A9 from this series showed promising Bcr-Abl inhibitory activity, with molecular docking studies suggesting that aniline (B41778) moieties with halogen substituents are important for their biological effect. nih.gov
The anticancer potential of quinoline derivatives extends to various mechanisms beyond kinase inhibition. Some derivatives have been shown to induce apoptosis, disrupt cell migration, and inhibit angiogenesis. arabjchem.org For example, a novel quinoline derivative, 91b1 , was found to exert its anticancer effect by downregulating the expression of Lumican, a gene implicated in tumorigenesis. mdpi.com Studies on quinoline-chalcone hybrids have also shown significant cytotoxicity in various cancer cell lines. neuroquantology.com
The table below summarizes the antiproliferative activity of selected this compound derivatives and related compounds.
| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Action/Target | Key Findings |
| 23k (6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative) | MV4-11 (Acute Myeloid Leukemia) | Dual FLT3/CDK4 inhibitor | IC50 of 11 nM (FLT3) and 7 nM (CDK4); 67% tumor growth inhibition in vivo. nih.gov |
| A2, A8, A9 (pyridin-3-yl pyrimidines) | K562 (Chronic Myeloid Leukemia) | Bcr-Abl inhibitor | Potent inhibitory activity. nih.gov |
| 91b1 (quinoline derivative) | Various cancer cell lines | Downregulation of Lumican | Significant in vitro and in vivo anticancer effects. mdpi.com |
| Quinoline-chalcone hybrid 17 | Various cancer cell lines | Cytotoxicity | Exhibited notable antiproliferative activity. neuroquantology.com |
| Pyrido[2,3-d]pyrimidin-4(3H)-one derivatives | A-549, PC-3, HCT-116, MCF-7 | EGFRWT and EGFRT790M inhibitors | Compound 8a showed the highest inhibitory activities. nih.gov |
| Quinolinyl pyrazolinyl thiazole (B1198619) hybrids 6b, 2, 7c | DLD1 (Colorectal) | EGFR inhibitors | Showed inhibitory activity at nanomolar levels. nih.gov |
Antimicrobial Activity (e.g., Antibacterial, Antifungal)
The quinoline scaffold is a well-established pharmacophore in antimicrobial drug discovery, and its combination with the pyrimidine ring has yielded compounds with promising antibacterial and antifungal properties. nih.gov The emergence of drug-resistant microbial strains necessitates the development of new and effective antimicrobial agents. nih.gov
A series of chalcones derived from a quinoline scaffold and their pyrimidine analogues were synthesized and evaluated for their in vitro growth inhibitory activity against a panel of bacteria and fungi. researchgate.net These compounds, specifically 2-[2-amino-6-(2-chloroquinolin-3-yl)-5,6-dihydropyrimidin-4-yl]phenols, were prepared through the condensation of 2-chloro-3-formyl quinoline with substituted 2-hydroxy acetophenones, followed by treatment with guanidine (B92328) carbonate. researchgate.net
The antimicrobial screening revealed that these hybrid molecules possess a broad spectrum of activity. For example, novel quinoline-based hydroxyimidazolium hybrids demonstrated notable antifungal activity against Cryptococcus neoformans and antibacterial activity against Klebsiella pneumoniae. nih.gov
Furthermore, a series of novel substituted ethyl 2-(quinolin-4-yl)-propanoates were synthesized and showed antimicrobial effects against a range of microorganisms, including potent activity against two strains of Helicobacter pylori. mdpi.com Another study on newly synthesized 6-(quinolin-2-ylthio) pyridine (B92270) derivatives reported promising antimicrobial activity for compounds 4a, 4b, 4d, and 4e when compared to standard antibacterial and antifungal drugs. nih.gov
The table below presents the antimicrobial activity of selected quinoline-pyrimidine and related derivatives.
| Compound/Derivative | Target Microorganism(s) | Type of Activity | Key Findings |
| 2-[2-amino-6-(2-chloroquinolin-3-yl)-5,6-dihydropyrimidin-4-yl]phenols | Escherichia coli, Pseudomonas vulgaris, Bacillus subtilis, Staphylococcus aureus, Staphylococcus typhi, Candida albicans, Aspergillus niger, Pseudomonas chrysogenum | Antibacterial & Antifungal | Broad-spectrum in vitro growth inhibitory activity. researchgate.net |
| Quinoline-based hydroxyimidazolium hybrids 7c-d | Cryptococcus neoformans, Candida spp., Aspergillus spp. | Antifungal | MIC of 15.6 µg/mL against C. neoformans. nih.gov |
| Quinoline-based hydroxyimidazolium hybrid 7b | Klebsiella pneumoniae | Antibacterial | Full inhibition at 50 µg/mL. nih.gov |
| Substituted ethyl 2-(quinolin-4-yl) propanoates | Helicobacter pylori | Antibacterial | Potent activity against two strains. mdpi.com |
| 6-(quinolin-2-ylthio) pyridine derivatives 4a, 4b, 4d, 4e | Various bacteria and fungi | Antibacterial & Antifungal | Promising activity compared to standard drugs. nih.gov |
| Quinoline-pyrido[2,3-d]thiazolo[3,2-a]pyrimidine derivatives | Various bacteria and fungi | Antimicrobial | Compounds 10 to 14 showed excellent activity with MIC values of 1 to 5 µmol/mL. mdpi.com |
Antimalarial Activity
The quinoline core is famously present in antimalarial drugs like chloroquine (B1663885). mdpi.com The development of resistance to existing therapies has spurred research into new quinoline-based compounds, including those hybridized with a pyrimidine moiety. nih.govmdpi.com
A novel series of dihydropyrimidines and other derivatives incorporating a quinolinyl residue were synthesized and evaluated for their in vitro antimalarial activity against Plasmodium falciparum. nih.gov Several of these compounds, including 4b, 4g, 4i , and 12 , demonstrated excellent antimalarial activity, with some showing greater potency than the standard drug chloroquine. nih.gov Specifically, a 2-chloroquinoline (B121035) moiety with a 1,3,4-oxadiazole (B1194373) residue at position 3 (compound 12 ) showed significantly higher activity (IC50 = 0.46 μg/mL) compared to its ester or carbohydrazide (B1668358) counterparts. nih.gov
Hybrid molecules linking 4-aminoquinoline (B48711) and pyrimidine moieties via flexible linkers have also been investigated. nih.gov These hybrids were designed to have sufficient flexibility to interact effectively with their target. Eleven of these hybrid compounds showed superior antimalarial activity against both chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum compared to chloroquine itself. nih.gov
Furthermore, a study on 1-phenyl-1H-pyrazolo[3,4-d]pyrimidine derivatives, which are structurally related to the quinoline-pyrimidine scaffold, identified six compounds with in vitro activity against a chloroquine-resistant clone of P. falciparum. nih.govresearchgate.net Compound 107 in this series exhibited an IC50 value of 5.13 µM, which was lower than that of the control drug sulfadoxine. nih.govmdpi.com
The table below highlights the antimalarial activity of some of these compounds.
| Compound/Derivative | Plasmodium Strain(s) | Type of Activity | Key Findings |
| Dihydropyrimidine derivatives 4b, 4g, 4i | P. falciparum | Antimalarial | Excellent activity, some more potent than chloroquine. nih.gov |
| 2-Chloroquinoline derivative 12 | P. falciparum | Antimalarial | IC50 = 0.46 μg/mL. nih.gov |
| 4-Aminoquinoline-pyrimidine hybrids | P. falciparum (D6 and W2 strains) | Antimalarial | 11 hybrids showed better activity than chloroquine. nih.gov |
| 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine derivative 107 | P. falciparum (W2 clone) | Antimalarial | IC50 = 5.13 µM, lower than sulfadoxine. nih.govmdpi.com |
Antiviral Activity (e.g., HIV Reverse Transcriptase Inhibition)
The quinoline nucleus has been explored for its potential as an antiviral agent, particularly in the context of inhibiting HIV-1 reverse transcriptase (RT). nih.govresearchgate.net HIV-1 RT is a critical enzyme for the replication of the virus, making it a prime target for antiviral drugs. researchgate.net
A quinoline derivative, U-78036 , was identified as a potent non-nucleoside inhibitor of HIV-1 RT. nih.govresearchgate.net Enzymatic kinetic studies revealed that this compound possesses excellent antiviral activity at non-toxic concentrations in HIV-1-infected lymphocytes in tissue culture. nih.gov The inhibitor was found to interact with a site on the enzyme distinct from the template-primer and dNTP binding sites. researchgate.net
Furthermore, research into various 3'-azido analogues of pyrimidine deoxyribonucleosides has demonstrated significant antiviral activity against HIV-1. nih.gov While not direct this compound compounds, this highlights the antiviral potential of the pyrimidine scaffold.
The table below summarizes the antiviral activity of a key quinoline derivative.
| Compound/Derivative | Virus/Target | Type of Activity | Key Findings |
| U-78036 (quinoline derivative) | HIV-1 Reverse Transcriptase | Antiviral | Potent non-nucleoside inhibitor with excellent activity in tissue culture. nih.govresearchgate.net |
Anti-Inflammatory Potential
Quinoline and pyrimidine derivatives have been investigated for their anti-inflammatory properties. nih.govnih.gov The control of nitric oxide (NO) production through the inhibition of inducible nitric oxide synthase (iNOS) is a promising strategy for developing anti-inflammatory agents. nih.gov
A study on pyrazolo[4,3-c]quinoline derivatives demonstrated their ability to inhibit NO production in lipopolysaccharide (LPS)-induced RAW 264.7 cells. nih.govnih.gov Compounds 2i (3-amino-4-(4-hydroxyphenylamino)-1H-pyrazolo[4,3-c]-quinoline) and 2m (4-(3-amino-1H-pyrazolo[4,3-c]quinolin-4-ylamino)benzoic acid) exhibited significant inhibition of LPS-stimulated NO production, with a potency comparable to the positive control. nih.govnih.gov Further investigation showed that their anti-inflammatory effects involve the inhibition of both iNOS and cyclooxygenase 2 (COX-2) protein expression. nih.gov
The anti-inflammatory potential of pyrimidine-based molecules has also been explored through in silico studies. researchgate.net These computational analyses help in identifying structures that are likely to bind to targets involved in the inflammatory process, such as fatty acid amide hydrolase (FAAH). researchgate.net
The table below presents the anti-inflammatory activity of selected quinoline derivatives.
| Compound/Derivative | Target/Model | Type of Activity | Key Findings |
| Pyrazolo[4,3-c]quinoline derivatives 2i and 2m | LPS-induced RAW 264.7 cells | Anti-inflammatory | Significant inhibition of NO production, comparable to the positive control. nih.govnih.gov |
Neurogenesis Promotion in Cell-Based Models
The potential of quinoline derivatives to influence neuronal processes is an emerging area of research. One study has pointed towards the ability of certain pyrimidine-based molecules to promote neurogenesis in cell-based models. researchgate.net While the direct investigation of this compound in this context is limited, the broader class of pyrimidine derivatives has shown promise. Further research is needed to fully elucidate the neurogenic potential of this specific chemical scaffold.
Future Research Directions for 3 Pyrimidin 4 Ylquinoline Chemistry
Exploration of Novel Synthetic Pathways
The efficient construction of the 3-pyrimidin-4-ylquinoline core and its analogs is fundamental to exploring their chemical space. While classical methods for quinoline (B57606) and pyrimidine (B1678525) synthesis exist, future research should focus on developing more innovative, efficient, and sustainable synthetic strategies. frontiersin.orgnih.gov
Key areas for exploration include:
One-Pot and Multi-Component Reactions (MCRs): Designing one-pot tandem reactions, similar to the synthesis of pyrimido[4,5-b]quinolines from anilines and barbituric acids, could provide an environmentally benign and operationally simple approach. rsc.orgacs.org The use of inexpensive and basic catalysts like DABCO in solvent-free conditions for synthesizing related pyrimido[4,5-b]quinoline derivatives highlights a green and efficient direction. acs.org
Catalyst-Controlled C-H Activation/Functionalization: Transition metal-catalyzed C-H activation is a powerful tool for forging new bonds. Future work should explore the direct C-C coupling between pre-functionalized quinoline and pyrimidine rings. rsc.org For instance, methods like the Rh-catalyzed C–H/C–H cross-coupling used to create unsymmetrical heterobiaryls could be adapted for this specific scaffold. rsc.org
Acceptorless Dehydrogenative Coupling: Catalytic systems that enable the synthesis of quinolines and pyrimidines via acceptorless dehydrogenative coupling offer a step-economical route that generates hydrogen gas as the only byproduct, representing a greener alternative to classical methods. doi.org
Novel Cycloaddition Strategies: Investigating cycloaddition reactions, such as the NbCl5-mediated cycloaddition of alkynes and nitriles to form pyrimidines, could lead to new pathways for constructing the pyrimidine ring onto a quinoline backbone. mdpi.com
The development of such novel synthetic methodologies will be crucial for generating a diverse library of this compound derivatives for biological screening.
Advanced Derivatization Strategies for Enhanced Selectivity
To optimize the biological activity and selectivity of this compound-based compounds, advanced derivatization strategies are essential. Future research should systematically explore the structure-activity relationships (SAR) by introducing a variety of functional groups at different positions on both the quinoline and pyrimidine rings. researchgate.netnih.gov
Promising strategies include:
Positional Functionalization: The functionalization of the quinoline ring at various positions has been shown to be critical for biological activity. frontiersin.orgrsc.org Similarly, substitutions on the pyrimidine ring can significantly impact efficacy. nih.gov Systematic exploration of substituents—such as halogens, alkoxy, and amino groups—at all available positions is needed to build comprehensive SAR models. researchgate.netnih.gov
Molecular Hybridization: Creating hybrid molecules by linking the this compound scaffold with other known pharmacophores is a proven strategy to enhance therapeutic potential. thesciencein.orgnih.govnih.gov For example, creating hybrids with moieties known to inhibit specific targets like kinases or P-glycoprotein could lead to dual-action or highly potent compounds. nih.govresearchgate.net
Use of Privileged Scaffolds: Incorporating moieties like piperazine, which has been shown to be a potent linker in other quinoline-pyrimidine hybrids, could improve activity. nih.govnih.gov The synthesis of quinoline-dihydropyrimidinone hybrids has also been reported as a valuable approach. researchgate.net
Computational-Guided Derivatization: Employing computational tools like 3D-QSAR and comparative molecular field analysis (CoMFA) can help in designing new derivatives with improved biological activity and drug-like properties. mdpi.com This in-silico approach can prioritize the synthesis of the most promising candidates, saving time and resources.
The following table outlines potential derivatization points and example functional groups for future exploration.
| Scaffold Position | Example Functional Groups/Moieties | Potential Impact |
| Quinoline Ring | Halogens (F, Cl, Br), Methoxy (B1213986) (-OCH3), Amino (-NH2), Methyl (-CH3) | Modulate lipophilicity, electronic properties, and target binding. researchgate.netnih.gov |
| Pyrimidine Ring | Phenyl, Substituted Phenyl (e.g., 4-hydroxyl), Amino groups | Influence antiplasmodial activity and target interactions. nih.gov |
| Linker (if applicable) | Piperazine, 1,4-diamine butyl, Thioether | Affects flexibility, solubility, and overall potency. nih.govnih.govnih.gov |
| Hybridization | Ibuprofen, Coumarin, Thiazole (B1198619), 1,2,3-Triazole | Introduce additional pharmacological activities (e.g., anti-inflammatory, anticancer). nih.govacs.org |
Integration of Multi-Omics Data in Mechanistic Studies
Understanding the mechanism of action of this compound analogs at a systemic level is crucial for their development as therapeutic agents. Integrating multi-omics data (genomics, transcriptomics, proteomics, metabolomics) can provide a comprehensive picture of the biological pathways modulated by these compounds. frontiersin.org
Future research should focus on:
Target Identification and Validation: While docking studies can predict potential protein targets, multi-omics approaches can confirm these interactions in a cellular context. researchgate.netfrontiersin.org For example, proteomic profiling can identify changes in protein expression and post-translational modifications upon treatment with a this compound analog.
Pathway Analysis: Transcriptomics (e.g., RNA-seq) can reveal the global gene expression changes induced by a compound, helping to elucidate the signaling cascades involved, such as the Ras/Raf/MEK and PI3K/AkT/mTOR pathways often targeted by quinoline derivatives. nih.gov
ADMET Profiling: In-silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a valuable first step. frontiersin.orgnih.govresearchgate.net This should be followed by experimental validation using metabolomics to identify drug metabolites and understand their pharmacokinetic and pharmacodynamic profiles.
Systems Biology Modeling: The ultimate goal is to build systems-level models that integrate multi-omics datasets. These models can help predict a compound's efficacy and potential off-target effects, guiding further lead optimization.
Development of Targeted Delivery Systems for this compound Analogs
Even with high potency, the clinical success of a drug candidate can be hampered by poor solubility, low bioavailability, or off-target toxicity. Developing targeted delivery systems for this compound analogs can overcome these challenges. nih.gov
Future directions include:
Nanoparticle Encapsulation: Encapsulating hydrophobic analogs into nanoparticles, such as those made from PLGA or liposomes, can improve aqueous solubility and bioavailability. nih.gov This approach has been explored for other heterocyclic compounds like pyrazolo[3,4-d]pyrimidines.
Active Targeting: Nanocarriers can be decorated with targeting ligands (e.g., antibodies, peptides) that recognize specific receptors overexpressed on diseased cells, thereby increasing drug concentration at the site of action and reducing systemic side effects. arabjchem.orgnih.gov
Prodrug Strategies: Designing Pt(IV) prodrugs, a strategy used for other anticancer agents, could be applied to quinoline-based compounds to improve their delivery and activation at the target site. arabjchem.org
Stimuli-Responsive Systems: Developing delivery systems that release the drug in response to specific stimuli in the microenvironment of the target tissue (e.g., pH, enzymes) can further enhance specificity and efficacy.
The table below summarizes potential delivery systems.
| Delivery System | Material/Method | Potential Advantage |
| Liposomes | Phospholipid bilayers | Encapsulation of both hydrophilic and hydrophobic drugs, biocompatible. |
| Polymeric Nanoparticles | PLGA, PLA-PEG | Controlled release, improved stability, FDA-approved materials available. nih.gov |
| Solid Nanoparticles | Silica (B1680970), Gold | Tunable size and surface chemistry, potential for theranostic applications. |
| Prodrugs | Pt(IV) complexes, Ester/Amide linkages | Improved pharmacokinetics, tumor-selective activation. arabjchem.org |
Application in Chemical Biology Tools and Probes
Beyond direct therapeutic applications, this compound derivatives have the potential to be developed into valuable chemical biology tools for studying biological processes. mdpi.com
Future research in this area should explore:
Fluorescent Probes: By conjugating a fluorophore to the this compound scaffold, it may be possible to create probes for imaging specific cellular components or tracking the distribution of the molecule within cells and tissues.
Affinity-Based Probes: Designing analogs with a reactive group (e.g., a photoaffinity label) can enable the identification of direct protein targets through covalent labeling and subsequent proteomic analysis. This has been applied to quinoline derivatives for imaging α-synuclein aggregates. mdpi.com
Targeted Protein Degraders: The scaffold could potentially be incorporated into Proteolysis Targeting Chimeras (PROTACs). A this compound analog that binds to a protein of interest could be linked to an E3 ligase-recruiting ligand, leading to the targeted degradation of the protein.
Selective Inhibitors as Probes: Highly potent and selective inhibitors developed from this scaffold can serve as chemical probes to interrogate the function of specific proteins (e.g., kinases, Bcl-2) in complex biological systems, helping to validate them as drug targets. nih.govmdpi.com
The development of such tools would not only advance our understanding of fundamental biology but also accelerate the drug discovery process for this and other chemical classes.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-pyrimidin-4-ylquinoline derivatives with high purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as condensation of pyrimidine precursors with quinoline derivatives. Catalysts like palladium or copper-based systems are often employed to enhance yield and regioselectivity. Post-synthesis purification via column chromatography (silica gel) or recrystallization in solvents like ethanol/water mixtures ensures high purity. Reaction progress should be monitored using TLC, and intermediates validated via -NMR .
Q. How can researchers confirm the structural integrity of this compound compounds post-synthesis?
- Methodological Answer : Structural confirmation requires a combination of analytical techniques:
- NMR Spectroscopy : - and -NMR to verify proton and carbon environments.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation.
- Elemental Analysis : To confirm stoichiometry.
Discrepancies in spectral data may indicate impurities or isomer formation, necessitating re-purification .
Q. What in vitro assays are suitable for preliminary evaluation of this compound bioactivity?
- Methodological Answer : Begin with cell viability assays (e.g., MTT or resazurin-based tests) to assess cytotoxicity. Follow with target-specific assays (e.g., enzyme inhibition studies using fluorometric or colorimetric substrates). Ensure consistency in assay conditions (pH, temperature, solvent controls) to minimize artifacts. Dose-response curves (IC/EC) provide quantitative bioactivity metrics .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields of this compound derivatives?
- Methodological Answer : Systematic optimization involves:
- Temperature Gradients : Test reflux vs. room-temperature conditions.
- Catalyst Screening : Compare Pd(OAc), CuI, or ligand-assisted systems.
- Solvent Polarity : Polar aprotic solvents (DMF, DMSO) often enhance solubility of intermediates.
Use Design of Experiments (DoE) to identify critical factors. Yields >80% are achievable with optimized protocols .
Q. What strategies are effective in resolving contradictory biological activity data for this compound analogs across different assay conditions?
- Methodological Answer : Contradictions may arise from assay-specific variables (e.g., cell line variability, solvent interference). Mitigation strategies include:
- Orthogonal Assays : Validate hits using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity).
- Standardized Protocols : Adopt consensus guidelines for solvent concentration (e.g., DMSO ≤0.1% v/v).
- Data Normalization : Use internal controls (e.g., reference inhibitors) to calibrate inter-assay variability .
Q. How can X-ray crystallography be optimized to determine the three-dimensional structure of this compound complexes?
- Methodological Answer : Successful crystallization requires:
- Solvent Selection : Slow evaporation in mixed solvents (e.g., dichloromethane/methanol).
- Temperature Control : Gradual cooling from supersaturated solutions.
- Cryoprotection : Use glycerol or paraffin oil to prevent crystal dehydration during data collection.
Diffraction data (resolution ≤1.8 Å) enable precise determination of bond angles and non-covalent interactions (e.g., π-π stacking in quinoline systems) .
Q. What computational methods are reliable for predicting the binding modes of this compound derivatives to biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Glide) paired with molecular dynamics (MD) simulations (AMBER, GROMACS) can model ligand-receptor interactions. Validate predictions with:
- Free Energy Calculations : MM/PBSA or MM/GBSA for binding affinity estimates.
- Pharmacophore Mapping : Identify critical functional groups (e.g., pyrimidine nitrogen for hydrogen bonding).
Cross-reference with experimental SAR data to refine models .
Ethical and Reproducibility Considerations
Q. How should researchers address ethical compliance when testing this compound derivatives in preclinical studies?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., ARRIVE 2.0). Obtain ethics committee approval (specify committee name, approval date, and protocol number). For in vitro studies using human cells, ensure informed consent and anonymization of donor samples .
Q. What steps ensure reproducibility in synthesizing and characterizing this compound compounds?
- Methodological Answer :
- Detailed Protocols : Report exact molar ratios, solvent grades, and equipment settings.
- Open Data Sharing : Deposit spectral data (NMR, MS) in repositories like ChemSpider.
- Independent Replication : Collaborate with third-party labs to verify key findings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
